N-(4-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
Description
N-(4-Methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (molecular formula: C₁₉H₁₇N₅O₃, molecular weight: 363.37 g/mol) is a triazoloquinoxaline derivative characterized by a methoxyphenyl acetamide substituent. The core structure consists of a fused triazole and quinoxaline ring system with a ketone group at position 4 and an acetamide side chain at position 3. The methoxy group at the para position of the phenyl ring may enhance solubility and modulate electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-26-13-8-6-12(7-9-13)20-16(24)10-22-14-4-2-3-5-15(14)23-11-19-21-17(23)18(22)25/h2-9,11H,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSMKAZHOBGPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves multiple steps. One common method starts with the reaction of o-phenylenediamine and oxalic acid in the presence of hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione. This intermediate is then reacted with thionyl chloride to produce 2,3-dichloroquinoxaline. The final step involves the reaction of 2,3-dichloroquinoxaline with 4-methoxyaniline and acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. N-(4-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that derivatives of triazole compounds showed selective cytotoxicity towards breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Antimicrobial Properties
Research into the antimicrobial effects of quinoxaline derivatives has shown promising results. This compound's structure allows it to interact with bacterial enzymes and inhibit cell wall synthesis.
- Case Study 2 : In vitro studies indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This property is crucial in drug design for conditions such as diabetes and obesity.
- Case Study 3 : Enzyme assays revealed that the compound effectively inhibits dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism.
Synthesis of Functional Materials
The unique structure of this compound allows its use in synthesizing novel materials with specific electronic properties.
- Case Study 4 : Research has shown that incorporating this compound into polymer matrices enhances the electrical conductivity and thermal stability of the resulting materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with molecular targets such as adenosine receptors. The compound acts as an antagonist to the A2B receptor, which is implicated in various pathophysiological conditions, including cancer. By blocking this receptor, the compound can inhibit tumor growth and metastasis .
Comparison with Similar Compounds
Substituted Phenyl Acetamide Derivatives
The following table summarizes key structural analogs and their properties:
Structure-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., OCH₃) : Improve solubility and may reduce cytotoxicity compared to electron-withdrawing groups (e.g., Cl, F) but enhance target specificity .
- Triazoloquinoxaline Core: Essential for DNA intercalation and enzyme inhibition; modifications to the fused ring system (e.g., bis-triazolo derivatives) amplify TopoII inhibitory effects .
Biological Activity
N-(4-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound that belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
This compound features a triazole ring fused with a quinoxaline moiety, which is known for its biological significance. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and potential interactions with biological targets.
Pharmacological Profile
Research indicates that compounds with triazole and quinoxaline structures exhibit a wide range of biological activities:
1. Antimicrobial Activity
Triazole derivatives have demonstrated potent antimicrobial properties. For instance, studies have shown that 1,2,4-triazole compounds can inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The incorporation of quinoxaline into the structure may enhance these effects due to synergistic mechanisms.
2. Anticancer Activity
Quinoxaline derivatives have been reported to possess anticancer properties. A study highlighted that certain quinoxaline-based compounds exhibited significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range . The presence of the triazole ring may contribute to these effects by interfering with DNA synthesis or inducing apoptosis in cancer cells.
3. Anti-inflammatory Effects
Compounds containing triazole rings have also been evaluated for their anti-inflammatory activities. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of triazole and quinoxaline derivatives reveals critical insights into their biological activities. Key findings include:
- Substituent Effects: The introduction of electron-donating groups (e.g., -OCH3) on the phenyl ring significantly enhances antimicrobial activity by increasing electron density at reactive sites .
- Fused Ring Systems: The fused triazole-quinoxaline structure is essential for maintaining biological activity; modifications that disrupt this fusion often lead to reduced efficacy .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
Case Study 1: Antimicrobial Screening
A series of 1,2,4-triazole derivatives were synthesized and tested against a panel of pathogens. One derivative showed an MIC value lower than that of standard antibiotics like vancomycin and ciprofloxacin, indicating superior efficacy .
Case Study 2: Anticancer Evaluation
In vitro studies on quinoxaline derivatives revealed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to cell cycle arrest and apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
